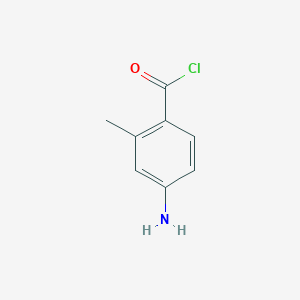

4-Amino-2-methylbenzoyl chloride

Overview

Description

4-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the acylation of 4-amino-2-methylbenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions, often at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reactions such as nitration require strong acids like sulfuric acid and nitric acid, while halogenation may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

4-Amino-2-methylbenzoyl chloride serves as a critical reagent in organic synthesis. It is employed to introduce the 4-amino-2-methylbenzoyl moiety into various substrates, facilitating the formation of complex molecules. Its utility in synthetic pathways includes:

- Formation of Amides : Reacting with amines to form amides, which are important intermediates in pharmaceuticals.

- Synthesis of Heterocycles : Used in the construction of heterocyclic compounds that exhibit biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, modifications to the structure have led to compounds effective against resistant strains of bacteria.

- Anticancer Properties : Research indicates that certain derivatives can inhibit glycolysis in cancer cells, thereby reducing their energy supply and growth potential. This mechanism has been explored in several preclinical studies .

Material Science

In material science, this compound is used to synthesize specialty polymers and coatings:

- Polymerization Reactions : It acts as a monomer or cross-linking agent in polymer chemistry, contributing to the development of high-performance materials.

- Surface Modification : The compound can modify surfaces to enhance properties such as adhesion and corrosion resistance.

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Formation of amides | |

| Medicinal Chemistry | Antibacterial activity | , |

| Anticancer properties | ||

| Material Science | Polymerization agent | |

| Surface modification |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives synthesized from this compound against common pathogens. The results indicated that certain modifications enhanced activity against multidrug-resistant strains, suggesting potential for development into new therapeutic agents.

Case Study 2: Anticancer Mechanism

In vitro studies published in the Journal of Medicinal Chemistry explored the anticancer effects of a derivative of this compound on breast cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through glycolytic inhibition, providing insights into its mechanism as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 4-amino-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the synthesis of pharmaceuticals, where the compound can modify proteins, enzymes, and other biomolecules to alter their function .

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group.

4-Amino-3-methylbenzoyl chloride: Similar structure but with the methyl group at the 3-position.

4-Amino-2-methylbenzoic acid: The precursor to 4-amino-2-methylbenzoyl chloride, lacking the acyl chloride group.

Uniqueness

This compound is unique due to the combination of its amino and methyl substituents, which influence its reactivity and the types of derivatives it can form. The presence of the amino group enhances the reactivity of the benzene ring towards electrophilic substitution, while the acyl chloride group allows for a wide range of nucleophilic substitution reactions .

Biological Activity

4-Amino-2-methylbenzoyl chloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

This compound, with the molecular formula C8H8ClN and a molecular weight of 155.61 g/mol, is an aromatic amine derivative. The synthesis typically involves the chlorination of 4-amino-2-methylbenzoic acid or its derivatives using thionyl chloride or phosphorus pentachloride under controlled conditions. This reaction yields this compound as a reactive intermediate suitable for further chemical modifications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways related to programmed cell death. This activity is particularly noted in various cancer cell lines, including breast and prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- DNA Interaction: It may form adducts with DNA, leading to mutagenic effects that could hinder cancer cell growth.

- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, altering their integrity and function .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-amino-2-methylbenzoyl chloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves reacting 4-amino-2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reagent Selection: Use anhydrous conditions to avoid hydrolysis. SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .

- Temperature Control: Maintain 60–80°C to ensure complete conversion while minimizing side reactions.

- Purification: Distillation under reduced pressure or recrystallization from inert solvents (e.g., dry hexane) removes residual reagents. Purity (>98%) can be confirmed via melting point analysis and NMR spectroscopy.

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Safety measures are derived from structurally similar acyl chlorides (e.g., 4-bromobenzoyl chloride):

- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of corrosive vapors. Respirators with acid gas cartridges are required in high-concentration environments .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Contaminated clothing must be removed immediately and washed thoroughly .

Q. Advanced: How can crystallographic data for this compound be validated to resolve discrepancies in reported bond lengths?

Methodological Answer:

Structural validation involves:

- Software Tools: Refine data using SHELXL for high-resolution models, ensuring proper treatment of anisotropic displacement parameters .

- Discrepancy Analysis: Compare experimental bond lengths (C-Cl, C=O) with DFT-calculated values. Deviations >0.02 Å may indicate disorder or incomplete refinement.

- Graph Set Analysis: Apply Etter’s formalism to hydrogen bonding patterns (e.g., N–H···O interactions) to identify lattice inconsistencies .

- Cross-Verification: Use WinGX to generate ORTEP diagrams, visually inspecting thermal ellipsoids for overfitting .

Q. Advanced: How do solvent polarity and temperature influence the crystallization of this compound, and how can polymorphism be detected?

Methodological Answer:

- Solvent Screening: Test solvents with varying polarity (e.g., toluene vs. ethyl acetate). Polar solvents may promote H-bonded dimers, while nonpolar solvents favor van der Waals packing .

- Temperature Gradients: Slow cooling (0.5°C/min) from saturated solutions in THF yields larger, more ordered crystals for X-ray diffraction .

- Polymorphism Detection: Compare PXRD patterns of batches crystallized under different conditions. Raman spectroscopy identifies subtle conformational differences in solid-state structures .

Q. Advanced: What computational strategies reconcile contradictions between experimental and theoretical IR spectra of this compound?

Methodological Answer:

- DFT Optimization: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated vibrational frequencies (scaled by 0.961) with experimental IR peaks .

- Anharmonic Corrections: Include solvent effects (e.g., PCM model for dichloromethane) to improve agreement in regions like N–H stretches (3200–3400 cm⁻¹).

- Mode Assignment: Use VEDA software to deconvolute coupled vibrations (e.g., C=O stretching vs. ring deformation) that may cause peak overlaps .

Q. Basic: What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR in CDCl₃ reveals aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 5.2–5.5 ppm, broad). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of Cl⁻) validate molecular structure .

- Elemental Analysis: Carbon/nitrogen ratios should match theoretical values (C₈H₈ClNO) within ±0.3% .

Q. Advanced: How can hydrogen bonding networks in this compound derivatives be engineered for supramolecular applications?

Methodological Answer:

- Functional Group Modification: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to modulate NH₂ proton acidity, enhancing H-bond donor strength .

- Co-Crystallization: Co-crystallize with acceptors like pyridine-N-oxide to form robust 2D frameworks. Graph set analysis (e.g., R₂²(8) motifs) guides network design .

- Thermal Analysis: DSC reveals stability thresholds of H-bonded assemblies, critical for applications in molecular storage .

Q. Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Inert Atmosphere: Store under argon or nitrogen in amber glass bottles to inhibit hydrolysis.

- Temperature: Keep at –20°C for long-term stability. Room-temperature storage requires desiccants (e.g., molecular sieves) .

- Moisture Control: Use septum-sealed vials for aliquots to minimize exposure to humidity .

Properties

IUPAC Name |

4-amino-2-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVRRSDHEDFYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664578 | |

| Record name | 4-Amino-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90531-76-3 | |

| Record name | 4-Amino-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.